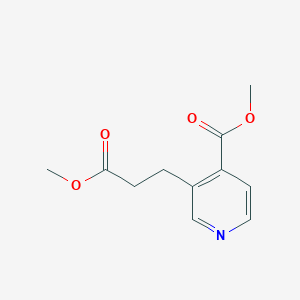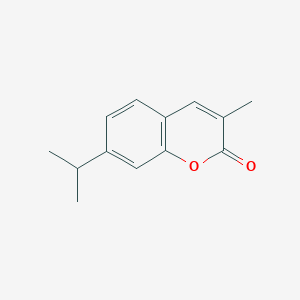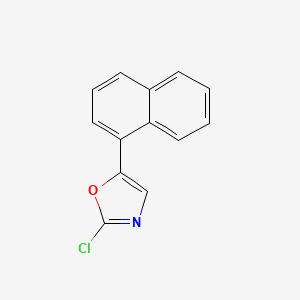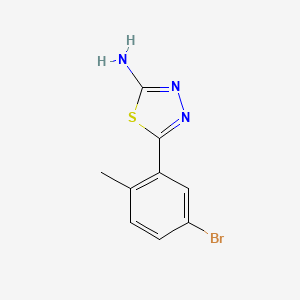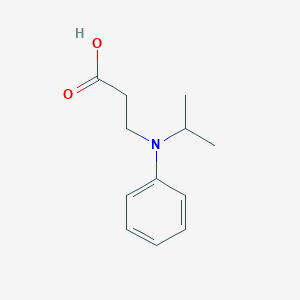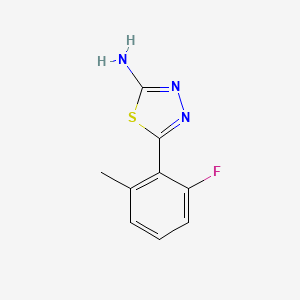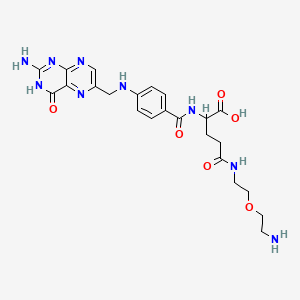
NH2-Peg-FA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NH2-Peg-FA: is a compound that consists of folic acid (FA), polyethylene glycol (PEG), and an amine group (NH2). Folic acid, also known as vitamin M or vitamin B9, is a water-soluble vitamin that plays a crucial role in DNA synthesis and repair. Polyethylene glycol is a polymer known for its biocompatibility and solubility in water. The amine group provides a reactive site for further chemical modifications. This compound is widely used in targeted drug delivery systems due to its ability to bind to folate receptors, which are overexpressed in certain types of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions:
Two-Step Method: One common method involves the reaction of acrylate end groups of AmPEG with amine groups of APTS through Michael addition reaction at room temperature.
Di-Hydroxyl Polyethylene Glycol Method: Another method uses di-hydroxyl polyethylene glycol as a raw material.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as dialysis or chromatography to remove unreacted starting materials and by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: The amine group (NH2) can easily form stable amide bonds with carboxyl groups or active esters (NHS) under pH 7-8.5 conditions.
Conjugation Reactions: The folic acid moiety can be conjugated to various drugs or imaging agents for targeted delivery.
Common Reagents and Conditions:
Reagents: Carboxyl-containing compounds, active esters (NHS), DCC (dicyclohexylcarbodiimide).
Conditions: Mild pH (7-8.5), room temperature or slightly elevated temperatures.
Major Products:
Amide Bonds: Formed between the amine group and carboxyl-containing compounds.
Conjugated Compounds: Formed by attaching drugs or imaging agents to the folic acid moiety.
科学的研究の応用
Chemistry: : NH2-Peg-FA is used in the synthesis of various bioconjugates and polymers due to its reactive amine group and biocompatible PEG backbone .
Biology: : In biological research, it is used to create targeted delivery systems for drugs and imaging agents. The folic acid moiety targets folate receptors, which are overexpressed in certain cancer cells, allowing for selective delivery .
Medicine: : In medical applications, this compound is used in the development of targeted therapies for cancer treatment. It enhances the solubility and stability of drugs, improving their pharmacokinetic properties .
Industry: : In industrial applications, it is used in the production of biocompatible materials and coatings, as well as in the formulation of drug delivery systems .
作用機序
The mechanism of action of NH2-Peg-FA involves the binding of the folic acid moiety to folate receptors on the surface of target cells. This binding facilitates the internalization of the compound into the cells through receptor-mediated endocytosis. Once inside the cell, the amine group can react with intracellular targets, releasing the attached drug or imaging agent. The PEG backbone enhances the solubility and stability of the compound, allowing for efficient delivery and prolonged circulation time .
類似化合物との比較
Similar Compounds
FA-PEG-NHS: Contains an active ester group instead of an amine group, used for similar conjugation reactions.
FA-PEG-COOH: Contains a carboxyl group, used for forming amide bonds with amine-containing compounds.
FA-PEG-OH: Contains a hydroxyl group, used for further chemical modifications.
Uniqueness: : NH2-Peg-FA is unique due to its combination of folic acid, polyethylene glycol, and an amine group. This combination allows for targeted delivery, biocompatibility, and reactive functionality, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C23H29N9O6 |
|---|---|
分子量 |
527.5 g/mol |
IUPAC名 |
5-[2-(2-aminoethoxy)ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H29N9O6/c24-7-9-38-10-8-26-17(33)6-5-16(22(36)37)30-20(34)13-1-3-14(4-2-13)27-11-15-12-28-19-18(29-15)21(35)32-23(25)31-19/h1-4,12,16,27H,5-11,24H2,(H,26,33)(H,30,34)(H,36,37)(H3,25,28,31,32,35) |
InChIキー |
QWYFTINKVQGFTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


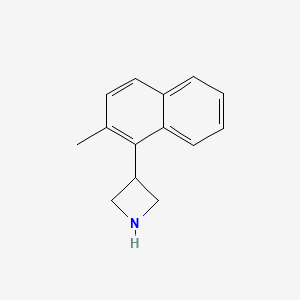
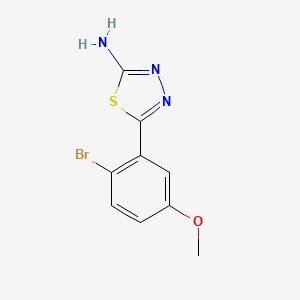
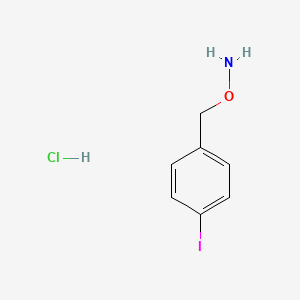
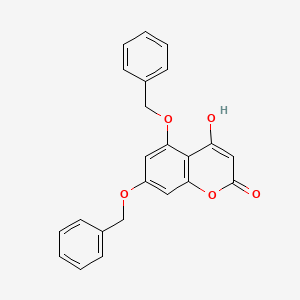
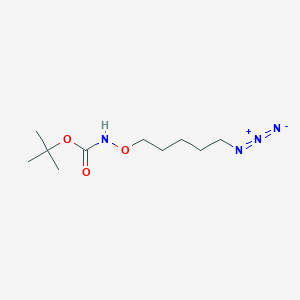
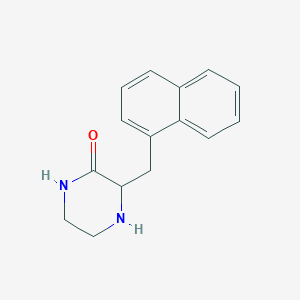
![3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B15337441.png)
